molecular formula C11H12O4 B10830757 (E)-Piperonylprop-2-enoic acid

(E)-Piperonylprop-2-enoic acid

Cat. No.: B10830757
M. Wt: 208.21 g/mol
InChI Key: TYXWQJGUTMEQRB-VEELZWTKSA-N
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Description

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid;methane

InChI

InChI=1S/C10H8O4.CH4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8;/h1-5H,6H2,(H,11,12);1H4/b4-2+;

InChI Key

TYXWQJGUTMEQRB-VEELZWTKSA-N

Isomeric SMILES

C.C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C.C1OC2=C(O1)C=C(C=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Piperonylprop-2-enoic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . The reaction conditions typically include heating the mixture to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification Reactions

(E)-Piperonylprop-2-enoic acid undergoes esterification with alcohols under acidic or enzymatic catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester:
(E)-Piperonylprop-2-enoic acid+CH3OHH2SO4Methyl (E)-piperonylprop-2-enoate+H2O\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl (E)-piperonylprop-2-enoate} + \text{H}_2\text{O}
Key conditions include reflux in ethanol or dichloromethane, achieving yields of 70–85% . Monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) confirms reaction completion.

Michael Addition

The α,β-unsaturated system facilitates nucleophilic 1,4-addition. For instance, reaction with secondary amines (e.g., morpholine) in THF at 25°C produces β-amino acid derivatives:
(E)-Piperonylprop-2-enoic acid+R2NHβ-(R2N)-piperonylpropanoic acid\text{this compound} + \text{R}_2\text{NH} \rightarrow \text{β-(R}_2\text{N)-piperonylpropanoic acid}
Yields range from 60–78% depending on steric hindrance. NMR spectroscopy (δ 5.8–6.3 ppm for vinyl protons) verifies regioselectivity .

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene). Under thermal conditions (80–100°C), this reaction forms six-membered bicyclic adducts:
(E)-Piperonylprop-2-enoic acid+DieneBicyclo[4.3.0]non-2-ene derivative\text{this compound} + \text{Diene} \rightarrow \text{Bicyclo[4.3.0]non-2-ene derivative}
HPLC analysis (C18 column, acetonitrile/water gradient) confirms product purity (>95%) .

Hydrogenation

Catalytic hydrogenation over Pd/C (10% wt) in ethanol at 50 psi H₂ saturates the double bond, yielding piperonylpropanoic acid:
(E)-Piperonylprop-2-enoic acid+H2Pd/CPiperonylpropanoic acid\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Piperonylpropanoic acid}
Reaction completion is confirmed by FT-IR (loss of C=C stretch at 1640 cm⁻¹). Isolated yields exceed 90% .

Halogenation

Electrophilic halogenation with bromine in CCl₄ produces 2,3-dibromo derivatives:
(E)-Piperonylprop-2-enoic acid+Br22,3-Dibromo-piperonylpropanoic acid\text{this compound} + \text{Br}_2 \rightarrow \text{2,3-Dibromo-piperonylpropanoic acid}
Reaction progress is monitored via colorimetric titration, with optimal conversion at 0–5°C .

Oxidation and Reduction Pathways

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the double bond, yielding piperonylacetic acid and CO₂ .

  • Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming (E)-piperonylprop-2-enol acid .

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction of analogous (E)-non-2-enoic acid derivatives reveals monoclinic/triclinic packing (space groups P2₁/c and P-1) . Key bond lengths include:

  • C=C: 1.34 Å

  • C=O: 1.21 Å
    DSC analysis shows melting points between 98–102°C .

Scientific Research Applications

(E)-Piperonylprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Piperonylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the interaction with cellular proteins and the modulation of gene expression .

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Crystallography : SHELX programs enable precise structural determination, which is critical for distinguishing (E)-isomers from (Z)-isomers and validating synthetic routes .
  • Impurity Control : Standards like those in emphasize the need for rigorous purity assessment, especially for compounds with complex substitution patterns .

4. Limitations and Future Directions The absence of direct data on this compound in the evidence underscores the need for targeted studies:

  • Synthesis Optimization : To minimize isomers and byproducts.
  • Biological Screening : To validate predicted bioactivities.
  • Crystallographic Data : Using SHELX or similar tools to resolve its 3D structure .

Q & A

Q. How can researchers address discrepancies in reported solubility and stability profiles of the compound?

  • Methodological Answer : Replicate studies under standardized conditions (pH, temperature, ionic strength). Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring. Apply the Arrhenius equation to extrapolate shelf-life. Publish raw data in supplementary materials to enable cross-validation .

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